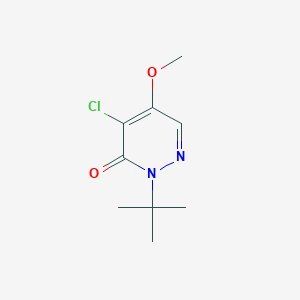
2-(4-bromo-2-methylphenoxy)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that is widely used in scientific research. It is commonly referred to as BMAA and is a member of the acetamide family. BMAA has been the subject of extensive research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
BMAA has been widely used in scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience. BMAA has been shown to have neurotoxic effects, making it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BMAA has also been used in the development of new drugs for the treatment of these diseases.
Mecanismo De Acción
BMAA acts as an excitatory amino acid and has been shown to activate glutamate receptors in the brain. This activation leads to an influx of calcium ions into neurons, which can cause cell death. BMAA has also been shown to inhibit the activity of enzymes that are involved in the synthesis of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
BMAA has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress, which can lead to cell damage and death. BMAA has also been shown to cause mitochondrial dysfunction, which can lead to energy depletion and cell death. BMAA has been shown to cause protein misfolding, which can lead to the formation of toxic aggregates that are associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMAA has several advantages for use in lab experiments. It is a potent neurotoxin and can be used to induce neurodegeneration in animal models. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, BMAA has several limitations. It is highly toxic and can be dangerous to handle, requiring careful handling and disposal. BMAA is also not specific to any particular receptor or enzyme, making it difficult to use in targeted studies.
Direcciones Futuras
There are several future directions for research involving BMAA. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases. BMAA has been shown to have neurotoxic effects, making it a potential target for drug development. Another area of interest is the study of the effects of BMAA on other systems in the body, such as the immune system and the gut microbiome. Finally, there is a need for further research into the mechanisms of action of BMAA, including its effects on specific receptors and enzymes in the brain.
Métodos De Síntesis
BMAA can be synthesized using various methods, including the reaction of 2-(4-bromo-2-methylphenoxy) acetic acid with 4-methylphenylamine. The reaction is carried out in the presence of a catalyst such as N,N'-dimethylformamide (DMF) and triethylamine (TEA) in a solvent such as dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain pure BMAA.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-6-14(7-4-11)18-16(19)10-20-15-8-5-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAABVNILXJVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)



![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)